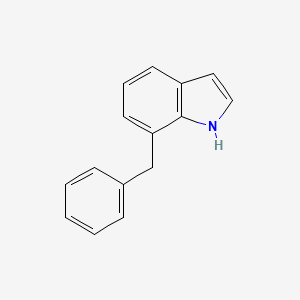

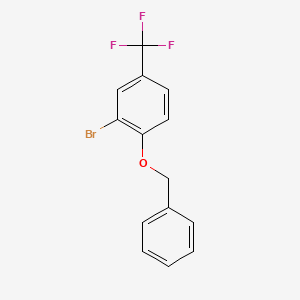

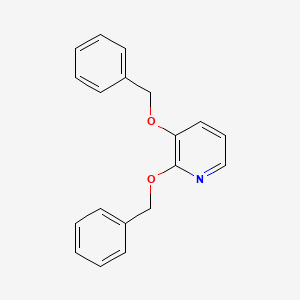

7-Benzyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

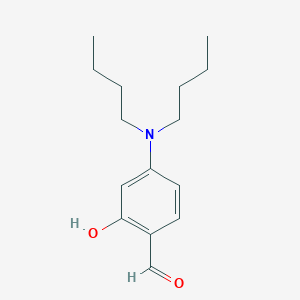

7-Benzyl-1H-indole is a derivative of the indole structure, which is a fundamental scaffold in many natural products and pharmaceuticals. The indole core is a nitrogen-containing heterocycle, and the modification at the 7-position is of particular interest due to its less common occurrence in functionalization strategies. The papers provided discuss various methods and strategies for the synthesis and functionalization of indole derivatives, including the 7-position, which is relevant to the analysis of this compound.

Synthesis Analysis

The synthesis of indole derivatives, particularly at the 7-position, has been explored using iridium-catalyzed, silyl-directed C-H borylation. This method allows for high-yield functionalization of indoles and has been demonstrated to be effective with a variety of substituted indoles. The resulting 7-borylindole products can be further converted into various derivatives, such as 7-aryl-, 7-cinnamyl-, and 7-haloindoles, showcasing the versatility of this approach . Additionally, the synthesis of novel 7-substituted indolo[3,2-d][1,2]benzoxazepines has been described, which involves Fischer indolization followed by acyl group introduction, ketoxime formation, and intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, and the papers discuss the synthesis of various heterocyclic systems that include the indole moiety. For instance, the synthesis of benzo[cd]furo[2,3-f]indol-4(5H)-one derivatives has been developed, and the molecular and crystal structures of these compounds have been established by X-ray diffraction . This highlights the importance of structural analysis in understanding the properties and potential applications of indole derivatives.

Chemical Reactions Analysis

Indole derivatives undergo a range of chemical reactions, as evidenced by the synthesis methods described. The iridium-catalyzed, silyl-directed C-H borylation is a key reaction for functionalizing the indole core at the 7-position . Additionally, photoinduced transformations have been used to synthesize indole derivatives, such as 1H-benz[f]indole-4,9-diones and 1H-indole-4,7-diones, through regioselective photoaddition reactions . These reactions demonstrate the reactivity of the indole core and its derivatives under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their molecular structure and the substituents present. While the papers do not directly discuss the properties of this compound, the methodologies and structural analyses provided offer insights into the potential properties of these compounds. For example, the ability to introduce various substituents at the 7-position can affect the compound's polarity, solubility, and reactivity . The crystal structure analysis also provides information on the stability and conformation of the indole derivatives .

Future Directions

Indole and its derivatives, including 7-Benzyl-1H-indole, are crucial in medicinal chemistry due to their physiological actions . They have been gaining a lot of interest by exhibiting various pharmacological properties . Future research may focus on the synthesis of biologically active indole-based hybrids with the aim of improving activity, selectivity, and mitigating side effects .

Mechanism of Action

Target of Action:

The primary targets of 7-Benzyl-1H-indole are specific receptors or enzymes within the biological system These targets play a crucial role in mediating the compound’s effectsWe can infer that it interacts with cellular components due to its diverse biological activities .

Mode of Action:

While the precise mode of action remains elusive, we can speculate based on the compound’s properties. This compound likely binds to specific receptors or enzymes, modulating their function. This interaction could lead to downstream signaling cascades, altered gene expression, or changes in cellular processes. For instance, its antiviral activity suggests interference with viral replication mechanisms

Biochemical Pathways:

The affected pathways may include signal transduction pathways, metabolic pathways, or cellular processes. For example:

- Antiviral Activity : this compound inhibits viral replication, possibly by disrupting viral enzymes or interfering with viral RNA/DNA synthesis .

- Anticancer Activity : The compound might influence cell cycle regulation or induce apoptosis in cancer cells .

Action Environment:

Environmental factors (pH, temperature, co-administered drugs) can influence the compound’s efficacy and stability. For example:

properties

IUPAC Name |

7-benzyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-5-12(6-3-1)11-14-8-4-7-13-9-10-16-15(13)14/h1-10,16H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPGHHIWEDACLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC3=C2NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600095 |

Source

|

| Record name | 7-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3377-78-4 |

Source

|

| Record name | 7-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride](/img/structure/B1289710.png)